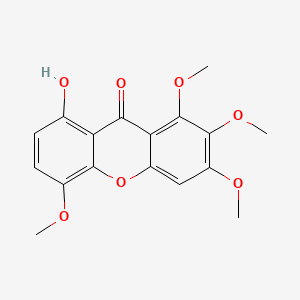

Angustin B

Description

isolated from Swertia angustifolia; structure in first source

Properties

IUPAC Name |

8-hydroxy-1,2,3,5-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-20-9-6-5-8(18)12-14(19)13-10(24-15(9)12)7-11(21-2)16(22-3)17(13)23-4/h5-7,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPVBAKWKVYAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232488 | |

| Record name | 9H-Xanthen-9-one, 8-hydroxy-1,2,3,5-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415795-51-5 | |

| Record name | 9H-Xanthen-9-one, 8-hydroxy-1,2,3,5-tetramethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415795-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 8-hydroxy-1,2,3,5-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Augustine" (C17H19NO4) chemical properties

An In-depth Technical Guide to the Chemical Properties of Oxymorphone (C17H19NO4)

Disclaimer: The user's query for "Augustine" (C17H19NO4) did not yield a specific, well-documented compound under that name. However, the molecular formula C17H19NO4 corresponds to several isomers, the most prominent and well-researched of which is the potent opioid analgesic, Oxymorphone. This guide will, therefore, focus on the chemical properties of Oxymorphone.

Introduction

Oxymorphone is a semi-synthetic opioid analgesic that is structurally related to morphine.[1] It is a potent agonist at the μ-opioid and δ-opioid receptors and is used in the management of moderate to severe pain.[1] This document provides a comprehensive overview of its chemical properties, experimental protocols for its characterization, and its primary signaling pathway.

Chemical and Physical Properties

The chemical and physical properties of Oxymorphone are summarized in the table below. These properties are crucial for its formulation, delivery, and interaction with biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C17H19NO4 | [1][2][3] |

| Molecular Weight | 301.34 g/mol | [2][3] |

| IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [2] |

| CAS Number | 76-41-5 | [2][3] |

| Melting Point | 245-247 °C | [4] |

| Physical Description | Crystalline solid | [2][4] |

| Solubility | Soluble in water | [4] |

| pKa | Data not readily available in the provided search results. | - |

| LogP | 0.8 | [2] |

| Appearance | White crystalline powder | [4] |

Experimental Protocols

The characterization of Oxymorphone relies on a variety of analytical techniques. Below are outlines of common experimental protocols.

Synthesis of Oxymorphone Hydrochloride

A common synthesis method for Oxymorphone hydrochloride involves the following key steps[5]:

-

Demethylation of Oxycodone: Oxycodone is treated to remove a methyl group, yielding Oxymorphone.[5]

-

Hydrogenation: The resulting Oxymorphone undergoes a hydrogenation reaction under acidic conditions.[5]

-

Salt Formation: The hydrogenated product is then reacted with hydrochloric acid to form the more stable hydrochloride salt.[5]

A detailed patent describes the process of dissolving Thebaine in aqueous formic acid, treating it with 30% hydrogen peroxide, and then neutralizing with aqueous ammonia to produce 14-hydroxycodeinone. This intermediate is then hydrogenated to yield oxycodone, which can be further processed to Oxymorphone.[4]

Spectroscopic and Chromatographic Analysis

The identity and purity of Oxymorphone can be confirmed using various analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra can be acquired using instruments like a Varian XL-100 to elucidate the carbon skeleton of the molecule.[2]

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the identification and quantification of Oxymorphone, often in biological samples.[2][6] Prior to analysis, samples may undergo derivatization, for example, with methoxylamine and acetic anhydride to form acetylated-oxime derivatives.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides sensitive detection and quantification. A typical method might use a Thermo Q Exactive HF instrument with electrospray ionization (ESI) in positive mode, monitoring for the precursor ion [M+H]+ at m/z 302.1382.[2]

-

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, using an instrument like a Bio-Rad FTS, can be used to identify the functional groups present in the Oxymorphone molecule.[2]

-

Raman Spectroscopy: FT-Raman spectroscopy can also be employed for structural characterization.[2]

Signaling Pathway

Oxymorphone exerts its analgesic effects primarily through its interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][7] It also has a higher affinity for the δ-opioid receptor (DOR) compared to morphine.[1]

Caption: Oxymorphone signaling pathway via the μ-opioid receptor.

Upon binding of Oxymorphone to the MOR, the associated inhibitory G-protein (Gi/o) is activated.[7] This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate several downstream signaling events:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8]

-

Inhibition of voltage-gated Ca²⁺ channels: This reduces neurotransmitter release from presynaptic terminals.[8]

-

Activation of inwardly rectifying K⁺ channels: This causes hyperpolarization of the neuronal membrane, reducing neuronal excitability.[8]

Collectively, these actions result in a reduction in the transmission of pain signals, leading to analgesia.[1]

References

- 1. radiusga.com [radiusga.com]

- 2. Oxymorphone | C17H19NO4 | CID 5284604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxymorphone [webbook.nist.gov]

- 4. OXYMORPHONE | 76-41-5 [chemicalbook.com]

- 5. CN103113378A - Synthesis method of oxymorphone hydrochloride - Google Patents [patents.google.com]

- 6. Rapid quantification of urinary oxycodone and oxymorphone using fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxycodone - Wikipedia [en.wikipedia.org]

Whitepaper: Isolation and Characterization of "Augustine" and Other Bioactive Alkaloids from Crossyne flava

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the isolation of alkaloids from Crossyne flava, a plant within the Amaryllidaceae family known for its rich and diverse alkaloid content. While specific detailed protocols for the isolation of the alkaloid "Augustine" are not extensively published, this document outlines a robust, generalized methodology derived from established techniques for Amaryllidaceae alkaloids. This guide includes detailed experimental protocols, data on known alkaloid constituents of Crossyne flava, and visual representations of the isolation workflow and a relevant biological screening pathway. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Introduction

The Amaryllidaceae family of plants is a well-established source of structurally diverse isoquinoline alkaloids with a wide array of biological activities.[1][2] These compounds have garnered significant interest in the pharmaceutical industry, exemplified by the FDA-approved Alzheimer's drug, galanthamine, which was originally isolated from this family.[3] Crossyne flava (W.F. Barker), also known by its synonym Boophone flava, is a bulbous plant indigenous to South Africa and is known to produce a variety of Amaryllidaceae alkaloids.[4][5]

Among the alkaloids identified in Crossyne flava is "Augustine".[6][7] While the presence of Augustine in Crossyne flava has been reported, detailed studies focusing specifically on its isolation from this species are scarce in publicly available literature.[7] However, extensive research on other alkaloids from Crossyne flava, such as pancratinine B, bufanidrine, buphanisine, and epibuphanisine, has demonstrated their potential neuroprotective effects.[4][5][8][9] This suggests that other alkaloids from this plant, including Augustine, may also possess valuable pharmacological properties.

This whitepaper presents a generalized, yet detailed, protocol for the isolation of alkaloids from Crossyne flava, which can be adapted for the specific targeting of "Augustine". It also collates the available data on the known alkaloid constituents of this plant and provides visual diagrams to illustrate the experimental workflow and a representative biological screening process.

Known Alkaloid Constituents of Crossyne flava

Research into the phytochemical composition of Crossyne flava has led to the identification of several alkaloids. A summary of these compounds is presented in the table below. It is important to note that the quantitative yield of each alkaloid can vary based on factors such as the geographic location of the plant, season of collection, and the specific extraction and purification methods employed.

| Alkaloid | Alkaloid Type | Reported Presence in Crossyne flava | Reference |

| Augustine | Crinane | Yes | [6][7] |

| Pancratinine B | Crinane | Yes | [4][5][8] |

| Bufanidrine | Crinane | Yes | [4][5][8] |

| Buphanisine | Crinane | Yes | [4][5][8] |

| Epibuphanisine | Crinane | Yes | [4][5][8] |

| Buflavine | Crinane | Yes | [10] |

| 8-O-demethylbuflavine | Crinane | Yes | [10] |

| Montabuphine | Crinane | Yes | [10] |

| Undulatine | Crinane | Yes | [10] |

| Distichamine | β-Crinane | Yes (in the genus Crossyne) | [10] |

| Crinamine | Crinane | Yes (in the genus Crossyne) | [10] |

Experimental Protocols: Alkaloid Isolation from Crossyne flava

The following protocol is a generalized methodology for the isolation of Amaryllidaceae alkaloids and can be optimized for the specific isolation of "Augustine" from Crossyne flava.

Plant Material Collection and Preparation

-

Collection: Fresh bulbs of Crossyne flava should be collected, preferably during the dormant season when alkaloid content is often highest.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: The fresh bulbs are washed to remove any soil and debris, sliced into thin pieces, and then either air-dried in a well-ventilated area away from direct sunlight or freeze-dried (lyophilized) to preserve the chemical integrity of the alkaloids. The dried plant material is then ground into a fine powder.

Extraction of Crude Alkaloids

-

Maceration: The powdered plant material (e.g., 1 kg) is macerated with an organic solvent such as methanol or ethanol (e.g., 5 L) at room temperature for a period of 72 hours with occasional agitation. This process is typically repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined solvent extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment

This step is crucial for separating the basic alkaloids from neutral and acidic compounds present in the crude extract.

-

Acidification: The crude extract is dissolved in an aqueous acidic solution (e.g., 2% sulfuric acid or 5% acetic acid).

-

Washing with Organic Solvent: The acidic solution is then washed with a non-polar organic solvent such as dichloromethane or diethyl ether to remove neutral compounds and lipids. This step is repeated several times. The aqueous acidic layer, now containing the protonated alkaloid salts, is retained.

-

Basification and Extraction: The pH of the aqueous layer is adjusted to approximately 9-10 with a base (e.g., ammonium hydroxide or sodium carbonate). This deprotonates the alkaloid salts, converting them back to their free base form.

-

Final Extraction: The basic aqueous solution is then extracted multiple times with an organic solvent like dichloromethane or a chloroform-methanol mixture. The combined organic layers contain the enriched alkaloid fraction.

-

Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total alkaloid extract.

Chromatographic Purification

Further purification of the total alkaloid extract is necessary to isolate individual compounds.

-

Column Chromatography (CC): The total alkaloid extract is subjected to column chromatography over silica gel or alumina. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions showing similar TLC profiles can be combined and further purified using pTLC with an appropriate solvent system to isolate individual compounds.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, preparative or semi-preparative HPLC is often employed. A reverse-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a common choice.

Structure Elucidation

The structure of the isolated pure compound, presumed to be "Augustine," is then elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.

-

X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous structural determination.

Visualization of Experimental and Logical Workflows

General Workflow for Alkaloid Isolation

The following diagram illustrates the overall process for isolating alkaloids from Crossyne flava.

Caption: General workflow for the isolation of "Augustine" from Crossyne flava.

Conceptual Workflow for Neuroprotective Screening

While specific signaling pathways for "Augustine" are not yet detailed, the following diagram illustrates a conceptual workflow for screening its neuroprotective activity, based on methodologies applied to other Crossyne flava alkaloids.[4][5][8][9]

Caption: Conceptual workflow for screening the neuroprotective effects of "Augustine".

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of Amaryllidaceae alkaloids from Nerine bowdenii W. Watson and their biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 4. Neuroprotective Activities of <i>Crossyne flava</i> Bulbs and Amaryllidaceae Alkaloids: Implications for Parkinson’s Disease - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. Augustine | C17H19NO4 | CID 157561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Activities of Crossyne flava Bulbs and Amaryllidaceae Alkaloids: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Augustine: A Novel Kinase Inhibitor Targeting EGFR for Cancer Therapy

An In-depth Technical Guide on the Discovery and Characterization of a Next-Generation Tyrosine Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with aberrant signaling driving the proliferation and survival of various tumor types. This whitepaper details the discovery and comprehensive characterization of "Augustine," a novel, potent, and selective small-molecule inhibitor of EGFR. We present key preclinical data, including biochemical and cellular activity, kinase selectivity, and detailed experimental protocols. This document serves as a technical guide for researchers in the field of kinase inhibitor development.

Introduction to Augustine and its Target

Augustine is a next-generation, ATP-competitive tyrosine kinase inhibitor designed to target both wild-type and certain mutant forms of the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.[] Augustine was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization to enhance potency and selectivity.

Quantitative Data Summary

The following tables summarize the in vitro activity and selectivity of Augustine.

Table 1: Biochemical Potency of Augustine against EGFR

| Kinase Target | IC50 (nM) | Assay Format |

| EGFR (Wild-Type) | 1.2 | HTRF Assay |

| EGFR (L858R) | 0.8 | HTRF Assay |

| EGFR (T790M) | 15.4 | HTRF Assay |

IC50 values represent the concentration of Augustine required to inhibit 50% of the kinase activity.

Table 2: Kinase Selectivity Profile of Augustine

| Kinase | % Inhibition at 1 µM |

| EGFR | 98% |

| HER2 (ErbB2) | 35% |

| HER4 (ErbB4) | 42% |

| VEGFR2 | 12% |

| PDGFRβ | 8% |

| c-Met | 5% |

| SRC | 18% |

Selectivity was assessed against a panel of related and unrelated kinases to determine off-target activity.

Table 3: Cellular Activity of Augustine in Cancer Cell Lines

| Cell Line | EGFR Status | GI50 (nM) | Assay |

| A431 | Wild-Type (amplified) | 10.5 | MTT Assay |

| NCI-H1975 | L858R/T790M Mutant | 52.8 | MTT Assay |

| PC-9 | exon19del Mutant | 8.2 | MTT Assay |

| MCF-7 | Low EGFR expression | >10,000 | MTT Assay |

GI50 values represent the concentration of Augustine required to inhibit 50% of cell growth.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and the general workflow for characterization are provided below.

References

A Technical Guide to the Biological Screening of Natural Products

Disclaimer: An extensive search of scientific literature did not yield a specific natural product identified as "Augustine" for biological screening. The following guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in the biological screening of natural products in general, intended for researchers, scientists, and drug development professionals.

Introduction

Natural products have historically been a cornerstone of drug discovery, with a significant percentage of pharmaceuticals being derived from or inspired by them.[1][2][3] The process of biological screening is fundamental to identifying and characterizing the therapeutic potential of these compounds.[1][4] This guide outlines the core principles and methodologies for conducting a comprehensive biological screening of a novel natural product, from initial bioassays to the elucidation of its mechanism of action.

High-throughput screening (HTS) platforms have revolutionized this process, allowing for the rapid and automated screening of large libraries of natural product extracts or purified compounds to identify "hits" with desired biological activity.[4] These initial hits are then subjected to more detailed secondary screening and mechanism-of-action studies.

General Experimental Workflow for Natural Product Screening

The screening process for a natural product typically follows a logical progression from broad, high-throughput assays to more specific, in-depth analyses.

Key Bioassays in Natural Product Screening

A variety of in vitro bioassays are employed to assess the biological activities of natural products against specific molecular targets or cellular pathways.[4]

Cytotoxicity and Cell Viability Assays

These assays are fundamental in determining the effect of a natural product on cell proliferation and survival. They are often the first step in screening for potential anti-cancer agents.

Table 1: Commonly Used Cell Viability Assays

| Assay | Principle | Readout | Advantages | Disadvantages |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[4] | Colorimetric | Inexpensive, widely used. | Can be affected by metabolic activity changes not related to viability. |

| AlamarBlue Assay | Reduction of resazurin to the fluorescent resorufin by metabolically active cells.[4] | Fluorometric | Highly sensitive, non-toxic to cells. | Can be sensitive to changes in the cellular redox environment. |

| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[4] | Colorimetric | Measures cytotoxicity directly. | Less sensitive for early-stage apoptosis. |

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the natural product extract or pure compound in cell culture medium. Add the dilutions to the respective wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting viability against compound concentration.

Antimicrobial Assays

These assays are used to identify natural products with activity against pathogenic bacteria and fungi.

Table 2: Common Antimicrobial Susceptibility Tests

| Assay | Principle | Readout | Application |

| Broth Microdilution | Serial dilutions of the natural product are incubated with a standardized inoculum of the microorganism in a liquid medium. | Visual turbidity or spectrophotometric measurement of microbial growth. | Determination of Minimum Inhibitory Concentration (MIC). |

| Disk Diffusion | A filter paper disk impregnated with the natural product is placed on an agar plate inoculated with the microorganism. | Measurement of the diameter of the zone of inhibition around the disk. | Qualitative assessment of antimicrobial activity. |

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilutions: Perform a two-fold serial dilution of the natural product in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the natural product that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assays

These assays screen for compounds that can modulate inflammatory responses, often by measuring the production of inflammatory mediators.

Table 3: Key Anti-inflammatory Assays

| Assay | Principle | Readout | Target Pathway |

| Nitric Oxide (NO) Assay | Measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). | Colorimetric (Griess Reagent) | NF-κB signaling |

| Cytokine Measurement (ELISA) | Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells. | Colorimetric, Fluorometric, or Luminescent | Various inflammatory pathways |

| COX Enzyme Inhibition Assay | Measures the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. | Varies by kit (e.g., colorimetric, fluorometric) | Prostaglandin synthesis pathway |

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the natural product for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite (a stable product of NO) from a standard curve and determine the inhibitory effect of the natural product.

Mechanism of Action: Signaling Pathways

Identifying the molecular targets and signaling pathways modulated by a bioactive natural product is a crucial step in its development as a therapeutic agent. Many natural products exert their effects by interacting with key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[5][6][7]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5] Natural products are often screened for their ability to inhibit this pathway.

Conclusion

The biological screening of natural products is a multifaceted process that integrates cellular biology, biochemistry, and analytical chemistry. A systematic approach, beginning with broad primary screening and progressing to detailed mechanistic studies, is essential for the successful identification and development of novel therapeutic agents from natural sources. The methodologies and pathways described in this guide provide a foundational framework for researchers in the field of drug discovery.

References

- 1. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products Discovery Center: And Natural Products Genomics Resource Center » Natural Products Discovery Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 3. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Augustine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Augustine is a naturally occurring crinine-type alkaloid found in various species of the Amaryllidaceae family, notably in plants of the Crinum genus, such as Crinum augustum and Crinum amabile.[1] Like many Amaryllidaceae alkaloids, Augustine is a subject of scientific interest due to its potential biological activities, which are characteristic of this class of compounds, including cytotoxic and acetylcholinesterase inhibitory effects. This technical guide provides a detailed overview of the chemical structure, known biological activities, and proposed mechanisms of action of Augustine, alongside detailed experimental protocols for its study.

Chemical Identity and Structure

IUPAC Name: (1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0¹﹐¹³.0²﹐¹⁰.0⁴﹐⁸.0¹⁶﹐¹⁸]icosa-2,4(8),9-triene

Molecular Formula: C₁₇H₁₉NO₄

Structure:

Figure 1: 2D Chemical Structure of Augustine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Augustine.

| Property | Value | Source |

| Molecular Weight | 301.34 g/mol | PubChem |

| CAS Number | 79659-60-2 | PubChem |

| PubChem CID | 157561 | PubChem |

| Melting Point | 174-176 °C | [1] |

| Optical Rotation | -44.8° (MeOH) | [1] |

Biological Activities and Mechanism of Action

While specific quantitative data for the biological activities of Augustine are not extensively reported in publicly available literature, alkaloids from the Crinum genus are known to exhibit a range of pharmacological effects. The primary activities associated with crinine-type alkaloids, and thus potential activities of Augustine, include cytotoxicity against cancer cell lines, acetylcholinesterase (AChE) inhibition, and anti-parasitic effects.

Cytotoxicity and Apoptosis Induction

Crinine-type alkaloids are well-documented for their ability to induce apoptosis in tumor cells.[2][3] This pro-apoptotic activity is a key area of investigation for the development of novel anticancer agents. The proposed mechanism involves the intrinsic apoptosis pathway, which is initiated by mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors.

While the direct effect of Augustine on specific signaling pathways like STAT3 or NF-κB has not been elucidated, some alkaloids are known to modulate these pathways to induce apoptosis.[4][5][6] For instance, the inhibition of STAT3 phosphorylation can prevent its translocation to the nucleus, thereby downregulating the expression of anti-apoptotic proteins such as Bcl-2 and survivin, and ultimately leading to programmed cell death.

Caption: Proposed intrinsic apoptosis pathway induced by Augustine.

Acetylcholinesterase Inhibition

A significant number of Amaryllidaceae alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] This inhibitory action increases the levels of acetylcholine in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Given its structural similarity to other AChE-inhibitory alkaloids from the same family, Augustine is a candidate for possessing similar activity.

Anti-parasitic Activity

Alkaloids have been investigated for their potential to treat parasitic infections. While direct studies on Augustine are limited, related alkaloids have shown activity against various parasites.[9]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of Augustine, based on established protocols for related compounds.

Isolation of Augustine from Crinum augustum

This protocol describes a general method for the extraction and isolation of alkaloids from the bulbs of Crinum augustum.

-

Extraction:

-

Air-dried and powdered bulbs of Crinum augustum (e.g., 4 kg) are extracted with 95% ethanol at room temperature by maceration until exhaustion.

-

The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in 5% aqueous sulfuric acid and filtered.

-

The acidic solution is washed with chloroform to remove non-alkaloidal compounds.

-

The acidic aqueous layer is then basified to pH 9-10 with ammonium hydroxide.

-

The basified solution is extracted repeatedly with chloroform to obtain the crude alkaloid fraction.

-

-

Chromatographic Separation:

-

The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light and with Dragendorff's reagent.

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Purification:

-

Combined fractions showing the presence of Augustine are further purified by repeated column chromatography or preparative TLC to yield the pure compound.

-

The structure and purity of the isolated Augustine are confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and comparison with literature data.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of Augustine against a cancer cell line (e.g., HeLa).

-

Cell Culture:

-

HeLa cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Augustine is dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to various concentrations.

-

The cells are treated with different concentrations of Augustine and incubated for 48 hours. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of Augustine.

-

Acetylcholinesterase Inhibition Assay

This protocol describes the in vitro determination of the AChE inhibitory activity of Augustine using Ellman's method.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

-

Phosphate buffer (pH 8.0).

-

Augustine dissolved in a suitable solvent.

-

Galanthamine as a positive control.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

-

Add 25 µL of different concentrations of Augustine (or galanthamine/solvent for controls).

-

The reaction is initiated by adding 25 µL of AChE solution.

-

The plate is incubated at 37°C for 15 minutes.

-

The absorbance is measured at 405 nm at regular intervals.

-

-

Data Analysis:

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated for each concentration of Augustine.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Data

Specific quantitative data on the biological activities of Augustine are sparse in the available literature. However, to provide a context for its potential potency, the following table summarizes the IC₅₀ values of other alkaloids isolated from Crinum species.

| Alkaloid | Biological Activity | Cell Line/Enzyme | IC₅₀ (µM) | Reference |

| Lycorine | Cytotoxicity | A2780 (Ovarian Cancer) | 2.8 µg/mL | [10] |

| 6-Hydroxycrinamine | Cytotoxicity | A2780 (Ovarian Cancer) | 2.9 µg/mL | [10] |

| 2-O-acetyllycorine | AChE Inhibition | Acetylcholinesterase | 32.65 ± 2.72 | [8] |

| Deacetylbowdensine | AChE Inhibition | Acetylcholinesterase | >200 | [8] |

Conclusion

Augustine is a crinine-type alkaloid with a defined chemical structure that belongs to a class of compounds known for their significant biological activities. While further research is required to fully elucidate its specific mechanisms of action and to quantify its pharmacological effects, the existing knowledge on related Amaryllidaceae alkaloids suggests that Augustine holds potential as a cytotoxic and neuroactive agent. The experimental protocols provided in this guide offer a framework for future investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective apoptosis-inducing activity of crinum-type Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-nps.or.kr [e-nps.or.kr]

- 9. In vitro anti-parasitic effect of the alkaloids harmaline and piperine on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative Effects of Alkaloids from the Bulbs of Crinum abyscinicum Hochst. ExA. Rich - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Compound "Augustine"

This technical guide provides a comprehensive overview of the chemical compound known as Augustine, tailored for researchers, scientists, and professionals in drug development. The guide summarizes its core chemical properties and contextualizes its place among other known compounds.

Quantitative Data Summary

The fundamental physicochemical properties of Augustine are detailed below. This information is critical for experimental design, including solubilization, dosage calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₄ | PubChem[1] |

| Molecular Weight | 301.34 g/mol | PubChem[1] |

| IUPAC Name | (1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0¹,¹³.0²,¹⁰.0⁴,⁸.0¹⁶,¹⁸]icosa-2,4(8),9-triene | PubChem[1] |

| Synonyms | augustine, (-)-augustine | PubChem[1] |

| Natural Sources | Crossyne flava, Mitragyna diversifolia, Crinum asiaticum | PubChem[1] |

Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research detailing the specific biological activities or the signaling pathways modulated by Augustine. While a biopharmaceutical company named Augustine Therapeutics is investigating HDAC6 inhibitors for Charcot-Marie-Tooth disease, their lead candidate is designated as AGT-100216, and a direct connection to the compound Augustine has not been established[2]. The field would benefit from studies designed to elucidate the pharmacological profile of Augustine.

Mandatory Visualizations

Isomeric Context of C₁₇H₁₉NO₄

To provide a broader chemical context, it is important to recognize that multiple compounds share the molecular formula C₁₇H₁₉NO₄. These isomers, while having the same elemental composition, possess distinct structural arrangements, leading to different chemical and biological properties. The following diagram illustrates the relationship between Augustine and other known isomers.

Caption: Relationship of Augustine to other isomers with the same molecular formula.

References

Compound "Augustine": A Technical Guide to Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for the assessment of the solubility and stability of the compound "Augustine" (CAS 79659-60-2). As of the date of this publication, specific experimental data on the solubility and stability of "Augustine" is not available in the public domain. Therefore, the data tables presented herein are templates to be populated with experimental results. The experimental protocols provided are based on established methodologies for pharmaceutical compounds.

Introduction

"Augustine" is a naturally occurring compound that has been identified in several plant species, including Crossyne flava, Mitragyna diversifolia, and Crinum asiaticum.[1] Its molecular formula is C17H19NO4.[1] As with any compound under investigation for potential pharmaceutical applications, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug development. These properties are critical as they influence bioavailability, formulation, and storage of the final drug product.

This guide provides a detailed overview of the core methodologies required to characterize the solubility and stability profile of "Augustine." It is intended to serve as a practical resource for researchers, offering standardized protocols and frameworks for data presentation.

Data Presentation: Solubility and Stability of Augustine

The following tables are designed for the systematic recording of experimental data for "Augustine."

Table 1: Thermodynamic Solubility of Augustine

| Solvent System (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | HPLC-UV |

| Simulated Gastric Fluid (pH 1.2) | 37 | Data not available | Data not available | HPLC-UV |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Data not available | Data not available | HPLC-UV |

| Water | 25 | Data not available | Data not available | LC-MS |

| Ethanol | 25 | Data not available | Data not available | LC-MS |

| DMSO | 25 | Data not available | Data not available | LC-MS |

Table 2: Kinetic Solubility of Augustine

| Buffer System (pH) | Incubation Time (hours) | Final DMSO Concentration (%) | Kinetic Solubility (µM) | Method of Detection |

| Phosphate Buffered Saline (pH 7.4) | 2 | 1 | Data not available | Nephelometry |

| Phosphate Buffered Saline (pH 7.4) | 24 | 1 | Data not available | Nephelometry |

Table 3: Chemical Stability of Augustine in Solution

| Buffer System (pH) | Temperature (°C) | Initial Concentration (µM) | Concentration at 24h (µM) | % Remaining | Degradation Products Identified |

| pH 2.0 | 4 | Data not available | Data not available | Data not available | Data not available |

| pH 2.0 | 25 | Data not available | Data not available | Data not available | Data not available |

| pH 7.4 | 4 | Data not available | Data not available | Data not available | Data not available |

| pH 7.4 | 25 | Data not available | Data not available | Data not available | Data not available |

| pH 10.0 | 4 | Data not available | Data not available | Data not available | Data not available |

| pH 10.0 | 25 | Data not available | Data not available | Data not available | Data not available |

Table 4: Solid-State Stability of Augustine

| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Moisture Content (%) |

| 25°C / 60% RH | Initial | Data not available | Data not available | Data not available |

| 25°C / 60% RH | 3 months | Data not available | Data not available | Data not available |

| 40°C / 75% RH | Initial | Data not available | Data not available | Data not available |

| 40°C / 75% RH | 1 month | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | Initial | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | Final | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of "Augustine."

Thermodynamic Solubility Protocol (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

Materials:

-

"Augustine" solid compound

-

Selected solvents (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or LC-MS system

-

Analytical standards of "Augustine"

Procedure:

-

Add an excess amount of solid "Augustine" to a scintillation vial.

-

Add a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Filter the supernatant using a suitable filter (e.g., 0.45 µm PTFE).

-

Analyze the filtrate by a validated HPLC-UV or LC-MS method to determine the concentration of "Augustine".

-

Prepare a calibration curve using analytical standards of "Augustine" to quantify the solubility.

Kinetic Solubility Protocol

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[2]

Materials:

-

"Augustine" stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate

-

Plate reader with nephelometric or UV-Vis capabilities

-

Automated liquid handler (recommended)

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the "Augustine" DMSO stock solution to the buffer to achieve the desired final concentration.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 and 24 hours).

-

Measure the turbidity of the solution in each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader.

-

The concentration at which precipitation is first observed is considered the kinetic solubility.

Chemical Stability Protocol in Solution

This protocol assesses the degradation of "Augustine" in various aqueous solutions over time. The stability of related alkaloids, such as those from Mitragyna, has been shown to be dependent on pH and temperature.[3][4]

Materials:

-

"Augustine" stock solution in a suitable solvent

-

Buffers of different pH values (e.g., pH 2, 7.4, 10)

-

Temperature-controlled incubators or water baths

-

HPLC-UV or LC-MS system

Procedure:

-

Prepare solutions of "Augustine" at a known concentration in the different pH buffers.

-

Divide each solution into aliquots for different time points.

-

Store the aliquots at specified temperatures (e.g., 4°C and 25°C).

-

At each designated time point (e.g., 0, 4, 8, 24 hours), remove an aliquot from each condition.

-

Immediately analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.

-

Quantify the remaining concentration of "Augustine" and identify any major degradation products.

-

Calculate the percentage of "Augustine" remaining at each time point relative to the initial concentration.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. Augustine | C17H19NO4 | CID 157561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids [ouci.dntb.gov.ua]

Augustine: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Augustine, a complex meroterpenoid natural product, has garnered significant interest within the scientific community due to its intricate chemical architecture and potential biological activities. This technical guide provides an in-depth exploration of the natural sources of Augustine and its derivatives, collectively known as Austin-type meroterpenoids (ATMTs), and a detailed overview of its biosynthetic pathway. This document synthesizes the current understanding of the fungal producers of Augustine, the genetic and enzymatic basis of its formation, and the experimental methodologies employed in its study. Quantitative data on the production of related secondary metabolites are presented to offer a comparative perspective. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the biosynthetic pathway and associated experimental workflows to facilitate further research and development in this area.

Natural Sources of Augustine and Austin-Type Meroterpenoids

Augustine and its structural analogs are predominantly secondary metabolites produced by filamentous fungi, particularly from the genera Penicillium and Aspergillus. These fungi are ubiquitous in various terrestrial and marine environments.

Fungal Producers:

The primary fungal sources of Augustine and ATMTs are diverse, with a significant number of these compounds isolated from Penicillium and Aspergillus species. A comprehensive review of literature from 1976 to early 2023 revealed that Penicillium species are the most prolific producers, accounting for approximately 63.5% of all reported ATMTs, followed by Aspergillus species, which produce about 30.8%.

Key fungal species identified as producers of Augustine and related compounds include:

-

Aspergillus ustus : This species was the first from which Augustine was isolated. It has been found in various habitats, including stored foodstuffs like black-eyed peas and in soil.

-

Aspergillus nidulans : A model organism for fungal genetics, A. nidulans produces the related meroterpenoids austinol and dehydroaustinol. Extensive genetic and biochemical studies in this species have been pivotal in elucidating the Augustine biosynthetic pathway.

-

Aspergillus calidoustus : Isolated from wetland soil, this fungus is known to produce asperanstinoids, which are 3,5-dimethylorsellinic acid (DMOA)-based meroterpenoids.

-

Penicillium spp. : Various species of Penicillium are major contributors to the diversity of ATMTs. For instance, Penicillium brasilianum, a fungus commonly found in soil, has been shown to produce both Augustine and dehydroaustin.

-

Marine-derived and Endophytic Fungi: ATMTs have also been isolated from fungi residing in unique ecological niches. Examples include an endophytic Aspergillus species from a mangrove plant and a fungus isolated from the inner tissue of an ascidian.

Table 1: Selected Fungal Sources of Austin-Type Meroterpenoids (ATMTs)

| Fungal Genus | Fungal Species | Habitat/Source | Notable ATMTs Produced | Reference(s) |

| Aspergillus | A. ustus | Stored black-eyed peas, soil | Augustine, Austinol, Isoaustin | |

| A. nidulans | Soil | Austinol, Dehydroaustinol, Protoaustinoid A | ||

| A. calidoustus | Wetland soil | Asperanstinoids B-D | ||

| Penicillium | P. brasilianum | Soil | Augustine, Dehydroaustin | |

| Penicillium sp. | Rice cultures, root bark of Melia azedarach | Austinolide, Isoaustinone, Preaustinoids |

Biosynthesis of Augustine

The biosynthesis of Augustine is a complex process that involves the convergence of the polyketide and terpenoid metabolic pathways. The core structure of Augustine is derived from a polyketide unit, 3,5-dimethylorsellinic acid (DMOA), and a C15 isoprenoid unit, farnesyl pyrophosphate (FPP).

The Augustine Biosynthetic Gene Cluster

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically linked in the genome, forming a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of the genes involved in the pathway.

A groundbreaking discovery in the study of Augustine biosynthesis came from research on austinol and dehydroaustinol production in Aspergillus nidulans. It was revealed that the biosynthetic pathway is encoded by two separate gene clusters located on different chromosomes, which is an exception to the typical co-localization of BGCs.

-

Cluster A: This smaller cluster contains the polyketide synthase gene, ausA, which is responsible for the synthesis of the DMOA core.

-

Cluster B: This larger cluster comprises ten additional genes, including the crucial prenyltransferase gene, ausN, which catalyzes the attachment of the farnesyl group to DMOA. Other genes in this cluster are involved in subsequent oxidative modifications.

The Biosynthetic Pathway

The proposed biosynthetic pathway for Augustine and related meroterpenoids can be summarized in the following key steps, primarily elucidated from studies in A. nidulans:

-

Polyketide Synthesis: The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) AusA. This enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units to synthesize 3,5-dimethylorsellinic acid (DMOA).

-

Prenylation: The prenyltransferase AusN then catalyzes the C-alkylation of DMOA with farnesyl pyrophosphate (FPP), a key intermediate from the mevalonate pathway. This reaction attaches the C15 isoprenoid chain to the polyketide core.

-

Cyclization and Oxidative Modifications: Following prenylation, a series of complex enzymatic reactions, including cyclizations and oxidative modifications, are thought to occur to form the intricate polycyclic structure of Augustine. Intermediates such as protoaustinoid A have been isolated from mutant strains, providing insights into these downstream steps. The involvement of various enzymes encoded within the aus gene clusters, such as cytochrome P450 monooxygenases and dehydrogenases, is predicted to be essential for these transformations.

Quantitative Data

While extensive research has been conducted on the isolation and structural elucidation of Augustine and its analogs, publicly available quantitative data on production yields and enzyme kinetics are limited. The following table provides examples of production yields for other secondary metabolites from Penicillium species to offer a general reference for the productivity of these fungi.

Table 2: Production Yields of Selected Secondary Metabolites from Penicillium Species

| Fungal Species | Secondary Metabolite | Production Yield (mg/L) | Culture Conditions | Reference(s) |

| Penicillium rubens (80 strains) | Penicillin V | 10 - 120 | Not specified | |

| Penicillium glabrum IBRC-M 30518 | Mycophenolic Acid | 1079 | Czapek-Dox medium | |

| Penicillium chrysogenum | Penicillin | 1200 | Fermentation medium with Corn Steep Liquor |

Experimental Protocols

This section outlines generalized protocols for key experiments involved in the study of Augustine, based on common methodologies used in fungal secondary metabolite research.

Fungal Culture and Extraction of Augustine

Objective: To cultivate an Augustine-producing fungal strain and extract the secondary metabolites.

Materials:

-

Augustine-producing fungal strain (e.g., Aspergillus ustus, Penicillium brasilianum)

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Czapek-Dox Broth)

-

Shaking incubator

-

Ethyl acetate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Protocol:

-

Inoculate a suitable liquid culture medium with the fungal strain.

-

Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific strain for a period of 7-21 days.

-

After incubation, separate the mycelium from the culture broth by filtration.

-

Extract the culture broth and the mycelium separately with an equal volume of ethyl acetate. This can be done in a separatory funnel by vigorous shaking.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The crude extract can then be subjected to further purification and analysis.

Purification of Augustine by Chromatography

Objective: To isolate pure Augustine from the crude fungal extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent.

-

Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% hexane).

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

HPLC Purification:

-

Further purify the enriched fractions by semi-preparative or preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

-

Collect the peak corresponding to Augustine.

-

Evaporate the solvent to obtain the pure compound.

-

Structural Elucidation of Augustine

Objective: To confirm the chemical structure of the isolated Augustine.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Analyze the spectra to determine the connectivity of atoms and the stereochemistry of the molecule.

-

-

Mass Spectrometry (MS):

-

Analyze the purified compound by high-resolution mass spectrometry (HRMS) to determine its elemental composition.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide further structural information.

-

Targeted Gene Deletion in Fungi

Objective: To create a knockout mutant of a specific gene in the Augustine biosynthetic pathway to confirm its function.

Methodology: Split-Marker Recombination

This technique is commonly used for efficient gene deletion in fungi.

-

Construct Design:

-

Amplify the 5' and 3' flanking regions of the target gene by PCR.

-

Amplify a selectable marker gene (e.g., hygromycin resistance) in two overlapping fragments.

-

Fuse the 5' flank to the first part of the marker and the 3' flank to the second part of the marker using fusion PCR.

-

-

Fungal Transformation:

-

Prepare fungal protoplasts by enzymatic digestion of the cell wall.

-

Transform the protoplasts with the two split-marker constructs simultaneously using a method like PEG-mediated transformation.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

-

Screen the resulting transformants by PCR to confirm the correct integration of the marker gene at the target locus and the deletion of the gene of interest.

-

Regulation of Augustine Biosynthesis

The biosynthesis of fungal secondary metabolites, including Augustine, is tightly regulated at the transcriptional level. This regulation allows the fungus to produce these compounds in response to specific developmental stages or environmental cues.

While the specific transcription factors that directly control the aus gene clusters have not yet been fully elucidated, it is known that the expression of secondary metabolite BGCs is often under the control of both pathway-specific and global regulators.

Potential Regulatory Mechanisms:

-

Pathway-Specific Transcription Factors: The aus gene clusters may contain genes encoding transcription factors that specifically regulate the expression of the other genes within the cluster.

-

Global Regulators: The expression of the aus clusters is also likely influenced by global regulators that respond to broader cellular signals such as carbon and nitrogen availability, pH, and light.

-

Epigenetic Regulation: Chromatin remodeling and histone modifications can play a crucial role in activating or silencing the expression of secondary metabolite BGCs.

Further research is needed to identify the specific regulatory networks that govern Augustine biosynthesis. This knowledge will be crucial for developing strategies to enhance the production of Augustine and its derivatives through metabolic engineering.

Conclusion

Augustine and the broader family of Austin-type meroterpenoids represent a rich source of chemical diversity with potential applications in drug discovery and development. This technical guide has provided a comprehensive overview of the natural fungal sources of these compounds and the current understanding of their complex biosynthetic pathway. The elucidation of the unique split-gene cluster in Aspergillus nidulans has been a significant advancement in the field. While progress has been made, further research is required to fully characterize the enzymatic machinery, uncover the regulatory networks, and optimize the production of these fascinating natural products. The experimental protocols and diagrams presented herein are intended to serve as a valuable resource for scientists working to unlock the full potential of Augustine and its derivatives.

An In-depth Exploration of Crinine-Type Alkaloids for Drug Discovery and Development

This technical guide provides a comprehensive overview of augustamine and related crinine-type alkaloids from the Amaryllidaceae family, tailored for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on their biological activities, outlines detailed experimental protocols, and visualizes key molecular pathways.

Introduction to Augustamine and Related Alkaloids

Augustamine is a crinine-type alkaloid found in plants of the Amaryllidaceae family, particularly within the Crinum genus. Its molecular formula is C17H19NO4.[1][2][3] The Amaryllidaceae family is a well-established source of structurally diverse alkaloids with a wide array of biological activities, leading to the clinical development of drugs such as galanthamine for Alzheimer's disease.[4][5] Augustamine and its congeners, including noraugustamine and 4a,N-dedihydronoraugustamine, have garnered interest for their potential therapeutic applications, notably in the realms of anticancer and antiparasitic research.[6][7]

Quantitative Biological Activity Data

While extensive quantitative data for augustamine remains to be fully elucidated in publicly accessible literature, studies on co-isolated alkaloids and related compounds provide valuable insights into the potential bioactivities of this class. One study reported that augustamine did not inhibit the growth of Molt 4 human leukemic cells.[8] However, another compound referred to as "augustine," which may or may not be identical to augustamine, has shown potent antiplasmodial activity. Further clarification on the identity of "augustine" is required.

In contrast, perlolyrine, an alkaloid frequently co-isolated with augustamine from Crinum latifolium, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[9] The reported 50% inhibitory concentration (IC50) values for perlolyrine are detailed in the table below. Additionally, two other alkaloids isolated alongside augustamine-type compounds from Crinum kirkii, 1,2-Diacetyllycorine and 3-O-acetylsanguinine, have shown activity against the parasite Trypanosoma brucei rhodesiense.[6][7]

Table 1: Cytotoxic Activity of Perlolyrine [9]

| Cell Line | Cancer Type | IC50 (µM) |

| KB | Epidermoid Carcinoma | 22.12 ± 2.80 |

| HepG2 | Hepatoma | 25.34 ± 3.15 |

| MCF7 | Breast Cancer | 28.45 ± 3.75 |

| SK-Mel2 | Melanoma | 23.87 ± 2.90 |

| LNCaP | Prostate Adenocarcinoma | 26.55 ± 3.50 |

Table 2: Antiparasitic Activity of Augustamine-Associated Alkaloids [6]

| Compound | Parasite | Activity |

| 1,2-Diacetyllycorine | Trypanosoma brucei rhodesiense | Active |

| 3-O-acetylsanguinine | Trypanosoma brucei rhodesiense | Active |

Experimental Protocols

Isolation of Augustamine from Crinum latifolium

The following is a generalized workflow for the isolation of augustamine and related alkaloids from the leaves of Crinum latifolium, based on common phytochemical practices.

Caption: General workflow for the isolation of augustamine.

Cytotoxicity Determination: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[10][11]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined using a dose-response curve.[12][13]

In Vitro Antiparasitic Activity against Trypanosoma brucei

This protocol describes a method for assessing the in vitro activity of compounds against the bloodstream form of Trypanosoma brucei.[14][15][16][17]

Materials:

-

96-well plates

-

Trypanosoma brucei bloodstream forms

-

HMI-9 medium (or other suitable culture medium)

-

Resazurin solution (or another viability indicator)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test alkaloids in the culture medium in a 96-well plate.

-

Parasite Inoculation: Add a suspension of T. brucei to each well to achieve a final density of approximately 2 x 10^4 parasites/mL. Include a drug-free control and a positive control (e.g., suramin).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.

-

Viability Assessment: Add a viability indicator such as resazurin to each well and incubate for an additional 24 hours.

-

Fluorescence Measurement: Measure the fluorescence (or absorbance, depending on the indicator) using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration compared to the drug-free control. Determine the IC50 value from the resulting dose-response curve.

Molecular Mechanisms and Signaling Pathways

The precise molecular mechanisms of augustamine are not yet fully elucidated. However, studies on related crinine-type alkaloids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.[4][5][18] Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer.

Crinine-type alkaloids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events in these pathways include the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability, and the activation of a cascade of proteases known as caspases.[19] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of effector caspases (e.g., caspase-3), which then cleave various cellular substrates, ultimately leading to the dismantling of the cell.[19]

Caption: Putative apoptotic signaling pathway for crinine-type alkaloids.

Conclusion and Future Directions

Augustamine and its related alkaloids represent a promising area of natural product research for the development of novel therapeutic agents. While preliminary studies on related compounds show potential cytotoxic and antiparasitic activities, further in-depth investigation of augustamine itself is warranted. Future research should focus on:

-

Definitive Biological Profiling: Comprehensive screening of pure augustamine to determine its IC50 values against a broad range of cancer cell lines and parasitic organisms.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by augustamine to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of augustamine derivatives to identify key structural features responsible for its activity and to optimize its therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing class of Amaryllidaceae alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. Augustine | C17H19NO4 | CID 157561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 14-Methyl-5,7,20,21-tetraoxa-14-azahexacyclo(16.2.1.02,10.04,8.011,15.011,19)henicosa-2,4(8),9-triene | C17H19NO4 | CID 5251634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Augustamine type alkaloids from Crinum kirkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic activity of Amaryllidaceae alkaloids from Crinum augustum and Crinum bulbispermum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 15. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]

- 17. Protocols - Alsford Lab [blogs.lshtm.ac.uk]

- 18. Selective apoptosis-inducing activity of crinum-type Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Review of Augustine Compound AGT-100216: A Selective HDAC6 Inhibitor for Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Augustine Therapeutics is at the forefront of developing novel therapies for debilitating neuromuscular and neurodegenerative diseases. Their lead candidate, AGT-100216, is a potent and selective, peripherally restricted, small-molecule inhibitor of histone deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of the core science behind AGT-100216, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The primary therapeutic target for AGT-100216 is Charcot-Marie-Tooth (CMT) disease, the most common inherited peripheral neuropathy, with potential applications in other conditions such as chemotherapy-induced peripheral neuropathy (CIPN) and other neurodegenerative and cardio-metabolic diseases.[1]

Core Mechanism of Action: Selective HDAC6 Inhibition

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including microtubule dynamics, mitochondrial transport, and protein quality control. Unlike other HDACs, its primary substrates are non-histone proteins. The therapeutic strategy of selective HDAC6 inhibition is based on modulating these cytoplasmic functions without affecting nuclear histone acetylation, thereby avoiding the side effects associated with broader HDAC inhibitors.